molecular formula C13H12N2O2 B3061021 Anthranilic acid, N-(o-aminophenyl)- CAS No. 27696-24-8

Anthranilic acid, N-(o-aminophenyl)-

Cat. No.: B3061021
CAS No.: 27696-24-8
M. Wt: 228.25 g/mol
InChI Key: IVGNITNPTLTGIT-UHFFFAOYSA-N
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Description

Anthranilic acid, N-(o-aminophenyl)-, also known as 2-aminobenzoic acid, is an aromatic acid with the molecular formula C7H7NO2. It consists of a benzene ring substituted with a carboxylic acid and an amine group in the ortho position. This compound is amphoteric, meaning it contains both acidic and basic functional groups. It is a white solid when pure, although commercial samples may appear yellow .

Preparation Methods

Synthetic Routes and Reaction Conditions: Anthranilic acid can be synthesized through several methods. One common method involves the reduction of phthalimide with sodium hypochlorite, followed by hydrolysis. Another method includes the reaction of phthalic anhydride with ammonia, followed by hydrolysis .

Industrial Production Methods: In industrial settings, anthranilic acid is often produced by the alkaline hydrolysis of phthalimide. This process involves heating phthalimide with sodium hydroxide, followed by acidification to yield anthranilic acid .

Chemical Reactions Analysis

Types of Reactions: Anthranilic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Anthranilic acid has a wide range of applications in scientific research:

Mechanism of Action

Anthranilic acid exerts its effects through various mechanisms:

Comparison with Similar Compounds

    Benzoic Acid: Similar structure but lacks the amine group.

    Salicylic Acid: Similar structure but has a hydroxyl group instead of an amine group.

    P-Aminobenzoic Acid: Similar structure but the amine group is in the para position.

Uniqueness: Anthranilic acid is unique due to its ortho-substituted amine and carboxylic acid groups, which confer distinct chemical reactivity and biological activity compared to its analogs .

Properties

IUPAC Name

2-(2-aminoanilino)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12N2O2/c14-10-6-2-4-8-12(10)15-11-7-3-1-5-9(11)13(16)17/h1-8,15H,14H2,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVGNITNPTLTGIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60182058
Record name Anthranilic acid, N-(o-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27696-24-8
Record name 2-[(2-Aminophenyl)amino]benzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27696-24-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthranilic acid, N-(o-aminophenyl)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027696248
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anthranilic acid, N-(o-aminophenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60182058
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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